2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 6-ethyl group, a 3-(4-fluorobenzoyl) moiety, and an N-phenylacetamide side chain. The 4-oxo-1,4-dihydroquinoline scaffold is structurally analogous to known HIV integrase inhibitors, as demonstrated by compound 8b (EC₅₀ = 75 µM) in a 2022 study . The 4-fluorobenzoyl group at position 3 is a critical pharmacophore for binding to viral targets, while the N-phenylacetamide substituent may influence pharmacokinetic properties.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-9-11-19(27)12-10-18)15-29(23)16-24(30)28-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUZUADXMWLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide to yield an intermediate, which is then further reacted with appropriate reagents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Indolinone-Based Analogs
Compounds such as (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀/pIC₅₀ = 5.503; ) replace the quinolinone core with an indolinone scaffold. The indolinone derivatives exhibit potent activity (likely low µM range if 5.503 is a pIC₅₀ value), but their target specificity remains unconfirmed.
Pyrimidine-Based Inhibitors
Diarylpyrimidine (DAPY) derivatives, such as 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide (), share the N-phenylacetamide group but target HIV RT via a horseshoe-shaped binding mode. These compounds often exhibit nanomolar potency against RT, highlighting the importance of core flexibility for accommodating diverse binding pockets . In contrast, the rigid quinolinone core of the target compound may favor integrase inhibition .
Role of the 4-Fluorobenzoyl Group
The 4-fluorobenzoyl group is a consistent feature in high-activity compounds. In compound 8b (), this group enhances HIV integrase binding via hydrophobic and dipole interactions, as confirmed by docking studies. Its absence in indolinone analogs (e.g., 4-fluorobenzyl in ) correlates with reduced specificity for integrase, suggesting the carbonyl group is critical for hydrogen bonding .
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a derivative of the quinoline family, notable for its diverse biological activities. This article examines its synthesis, structure, and various biological effects, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 353.39 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline core followed by the introduction of the fluorobenzoyl and phenylacetamide moieties. Common reagents include anhydrous solvents and catalysts such as palladium on carbon.
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, a related compound demonstrated significant activity against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with an effective concentration (EC50) of 156.7 µM, outperforming established antibacterial agents like bismerthiazol . The mechanism involves disruption of bacterial cell membranes, leading to cell lysis as observed through scanning electron microscopy (SEM) studies .
Antitumor Properties
Quinoline derivatives have also been investigated for their anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those involved in signal transduction and gene expression modulation.
Nematicidal Activity
The nematicidal effects of quinoline derivatives have been evaluated against Meloidogyne incognita, with certain compounds achieving a mortality rate of 100% at concentrations as low as 500 μg/mL after 24 hours . This suggests potential applications in agricultural pest control.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains significantly influence biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances antibacterial efficacy while maintaining low toxicity profiles .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
